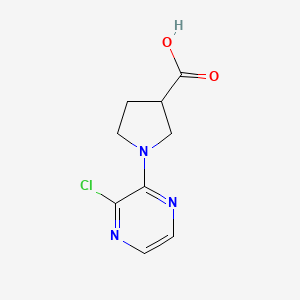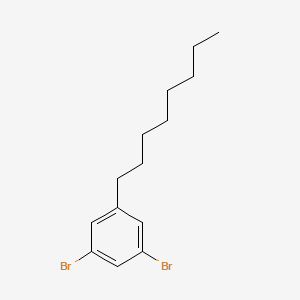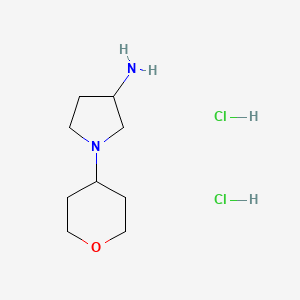
1-(四氢-2H-吡喃-4-基)吡咯烷-3-胺二盐酸盐
描述
1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the empirical formula C10H22Cl2N2O and a molecular weight of 257.20 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .科学研究应用
认知障碍治疗的合成
Verhoest 等人(2012 年)的一项研究详细阐述了 PF-04447943 的设计和发现,PF-04447943 是一种选择性脑穿透 PDE9A 抑制剂,用于治疗认知障碍。这种新型抑制剂是使用平行合成化学和基于结构的药物设计 (SBDD) 确定的,证明了该化合物在推进与各种疾病相关的认知障碍治疗方面的意义。这项研究强调了“1-(四氢-2H-吡喃-4-基)吡咯烷-3-胺二盐酸盐”衍生物在开发针对中枢神经系统疾病的药理学剂方面的潜力(Verhoest 等人,2012 年)。
单胺再摄取抑制剂的开发
Fish 等人(2007 年)探索了一系列 N-苄基-N-(四氢-2H-吡喃-4-基)吡咯烷-3-胺单胺再摄取抑制剂,实现了对血清素和去甲肾上腺素再摄取的选择性双重抑制。这项研究确定了 CYP2D6 抑制弱、人类体外代谢稳定性好且配体选择性广的类似物,突出了该化合物在开发与单胺神经传递相关的疾病治疗中的应用(Fish 等人,2007 年)。
CCR5 拮抗剂的工艺开发
Hashimoto 等人(2002 年)描述了一种用于 CCR5 拮抗剂 TAK-779 的关键中间体的新型高效合成方法。该研究展示了使用市售试剂的方法的可扩展性,进一步强调了“1-(四氢-2H-吡喃-4-基)吡咯烷-3-胺二盐酸盐”衍生物在药理活性化合物工艺开发中的重要性(Hashimoto 等人,2002 年)。
安全和危害
This compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety pictogram GHS07 is associated with this compound, and the signal word is "Warning" . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The specific targets of this compound would depend on its exact structure and any functional groups attached to it.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a pyrrolidine ring might influence its absorption and distribution .
生化分析
Biochemical Properties
1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acid phosphatase, which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of NIH3T3 cells, a type of fibroblast cell line . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with acid phosphatase, for instance, involves binding to the enzyme’s active site, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s toxicity becomes apparent .
Metabolic Pathways
1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with acid phosphatase affects the production of inorganic phosphate, which is a crucial metabolite in many biochemical processes .
Transport and Distribution
The transport and distribution of 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine dihydrochloride plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
属性
IUPAC Name |
1-(oxan-4-yl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-1-4-11(7-8)9-2-5-12-6-3-9;;/h8-9H,1-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQCFVIYVSFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



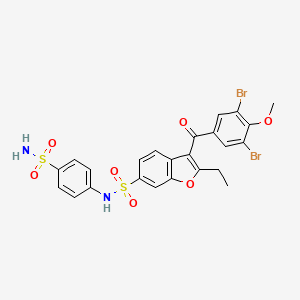
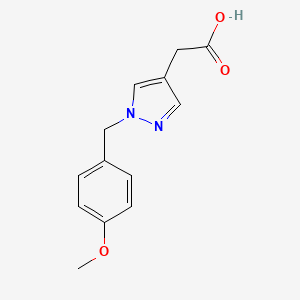



![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)
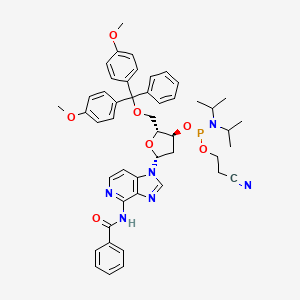


![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)
